Cas no 57450-62-1 (5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine)

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine 化学的及び物理的性質
名前と識別子
-
- 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine
- 5,10,15,20-tetrakis(4-butoxyphenyl)-21,22-dihydroporphyrin
- 5,10,15,20-tetrakis-(4-butoxy-phenyl)-21H,23H-porphine
- 5,10,15,20-tetrakis-(4-butoxy-phenyl)-porphyrin
- AC1NP3ZZ
- AK102908
- ANW-65289
- CTK8C0797
- meso-tetra(4-butoxyphenyl)porphyrin
- 5,10,15,20-tetrakis(4-butoxyphenyl)-21,23-dihydroporphyrin
- 57450-62-1
- AKOS016005086
- 5,10,15,20-tetra-(4-butoxyphenyl)porphine
- AG-690/12764397
-
- MDL: MFCD00302483
- インチ: InChI=1S/C60H62N4O4/c1-5-9-37-65-45-21-13-41(14-22-45)57-49-29-31-51(61-49)58(42-15-23-46(24-16-42)66-38-10-6-2)53-33-35-55(63-53)60(44-19-27-48(28-20-44)68-40-12-8-4)56-36-34-54(64-56)59(52-32-30-50(57)62-52)43-17-25-47(26-18-43)67-39-11-7-3/h13-36,61,64H,5-12,37-40H2,1-4H3
- InChIKey: ALIFKTXKRLSRSL-UHFFFAOYSA-N
- ほほえんだ: CCCCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(C=C4)OCCCC)C5=NC(=C(C6=CC=C(C=C6)OCCCC)C7=CC=C(C(=C8C=CC2=N8)C9=CC=C(C=C9)OCCCC)N7)C=C5)N3
計算された属性
- せいみつぶんしりょう: 902.47746
- どういたいしつりょう: 902.47710647g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 68
- 回転可能化学結合数: 20
- 複雑さ: 1200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 15.3
- トポロジー分子極性表面積: 94.3Ų
じっけんとくせい
- 密度みつど: 1.151
- 屈折率: 1.608
- PSA: 89.46
5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019112531-1g |
5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine |
57450-62-1 | 95% | 1g |
$373.12 | 2023-09-01 |
5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphineに関する追加情報
Recent Advances in the Study of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (CAS: 57450-62-1)
The compound 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (CAS: 57450-62-1) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique photophysical properties and potential applications in photodynamic therapy (PDT), catalysis, and materials science. Recent studies have explored its synthesis, characterization, and functional applications, shedding light on its versatility and efficacy in various biomedical and industrial contexts.
One of the most notable advancements in the study of this porphyrin derivative is its role in photodynamic therapy. Researchers have demonstrated that 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine exhibits strong absorption in the visible spectrum, making it an excellent candidate for PDT applications. Its ability to generate reactive oxygen species (ROS) upon light irradiation has been leveraged to target and destroy cancer cells with high precision. Recent in vitro and in vivo studies have shown promising results, with minimal side effects and high therapeutic efficacy.
In addition to its biomedical applications, this porphyrin derivative has also been investigated for its catalytic properties. Studies have revealed its potential as a catalyst in organic transformations, including oxidation and reduction reactions. The butoxyphenyl substituents enhance its solubility in organic solvents, facilitating its use in homogeneous catalytic systems. Recent work has focused on optimizing its catalytic performance and exploring its mechanistic pathways, providing valuable insights for future applications in green chemistry.
Another area of interest is the use of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine in materials science. Its ability to form stable complexes with metal ions has been exploited to develop novel materials with tailored optical and electronic properties. Recent research has highlighted its potential in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic devices, where its high quantum yield and tunable emission spectra offer significant advantages.
Despite these advancements, challenges remain in the large-scale synthesis and commercialization of this compound. Researchers are actively working to address issues related to cost, scalability, and stability under various environmental conditions. Collaborative efforts between academia and industry are expected to drive further innovations and expand the range of applications for this versatile porphyrin derivative.
In conclusion, 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (CAS: 57450-62-1) represents a promising candidate for a wide range of applications in chemical biology and pharmaceutical research. Its unique properties and multifunctional capabilities continue to inspire new studies and technological developments. Future research should focus on overcoming existing limitations and exploring novel applications to fully realize its potential in addressing current and emerging challenges in the field.
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